Phosphine sulfide, methyldiphenyl-

Organophosphorus Chemistry Sulfur Transfer Reagents Thermochemistry

Researchers requiring the phosphine ligand methyldiphenylphosphine face storage and handling challenges due to its air-sensitivity. This phosphine sulfide is the ideal, air-stable solid procurement form, eliminating the logistical risks of pyrophoric liquids. - Air-Stable Solid: Safely store and handle this precursor under ambient conditions, unlike the pyrophoric parent phosphine. - Controlled In Situ Activation: Enables on-demand generation of the active ligand with a moderate thermodynamic driving force (ΔH: -23.8 kcal/mol), reducing side-reaction risks in sensitive syntheses. - Superior for Soft Metals: The P=S 'soft' donor character provides stronger, more selective binding to Pd(II) and Au(I) than phosphine oxides, enhancing catalyst design and stability.

Molecular Formula C13H13PS
Molecular Weight 232.28 g/mol
CAS No. 13639-74-2
Cat. No. B076933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine sulfide, methyldiphenyl-
CAS13639-74-2
SynonymsMethyldiphenylphosphine sulfide
Molecular FormulaC13H13PS
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C13H13PS/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
InChIKeyJFBNAFBCBMDKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldiphenylphosphine Sulfide: Overview and Chemical Identity


Phosphine sulfide, methyldiphenyl- (CAS 13639-74-2), also known as methyldiphenylphosphine sulfide, is a tertiary organophosphorus compound with the formula C13H13PS [1]. It features a tetrahedral geometry around the phosphorus atom, which is bonded to a methyl group, two phenyl groups, and a sulfur atom [2]. This compound is typically a colorless, air-stable solid, distinguishing it from its more air-sensitive parent phosphine, methyldiphenylphosphine [3]. It serves as a stable precursor and ligand in various catalytic and coordination chemistry applications [2].

1
Workflow Sulfur transfer reagent with moderate exothermicity profile
2
Precursor Air-stable solid form for generating air-sensitive phosphine in situ
3
Ligand Soft P=S donor for coordination with class b transition metals

Why Generic Substitution with Other Phosphine Chalcogenides Fails


Indiscriminate substitution of methyldiphenylphosphine sulfide with other phosphine sulfides or oxides is scientifically invalid due to quantifiable differences in thermodynamic driving force, electronic properties, and steric profile [1][2]. The heat of formation (ΔH) from the parent phosphine, a direct measure of the P=S bond's thermodynamic stability, varies significantly within the series, directly impacting its reactivity as a sulfur transfer agent [1]. Furthermore, phosphine sulfides exhibit distinct ligand field strengths and 'soft' donor character compared to their phosphine oxide counterparts, leading to different coordination behavior with transition metals [2]. These foundational differences in stability, reactivity, and coordination chemistry preclude generic interchangeability and underscore the need for compound-specific selection.

vs. Oxides
Phosphine oxide ligands are harder donors; coordination preferences with soft metals may shift, affecting catalyst stability.
vs. PMe3S
Trimethylphosphine sulfide has more exothermic sulfur transfer; may not suit heat-sensitive substrates or controlled release.
vs. PPh3S
Triphenylphosphine sulfide has higher lipophilicity; chromatographic retention and solubility profiles differ significantly.

Quantitative Differentiation Evidence for Procurement


Thermodynamic Driving Force in the Phosphine Sulfide Series

The heat of formation (ΔH) for the reaction of methyldiphenylphosphine with elemental sulfur to yield the sulfide is -23.8 ± 0.3 kcal/mol [1]. This value is quantitatively intermediate between less exothermic triphenylphosphine sulfide (-21.5 ± 0.3 kcal/mol) and more exothermic, more basic analogs like trimethylphosphine sulfide (-27.1 ± 0.4 kcal/mol) [1]. This positions the compound as having a balanced thermodynamic driving force for sulfur transfer reactions.

Reaction Enthalpy
Head-to-head
ΔH = -23.8 ± 0.3 kcal/mol
PMe3S: -27.1; PPh3S: -21.5
Supports intermediate exothermicity for controlled sulfur transfer.
Solution calorimetry; toluene or similar solvent.
Organophosphorus Chemistry Sulfur Transfer Reagents Thermochemistry

Hydrophobicity Profile and Chromatographic Behavior

The calculated partition coefficient (XLogP3-AA) for methyldiphenylphosphine sulfide is 4.2, indicating moderate hydrophobicity [1]. This value is notably lower than that reported for the fully aromatic analog triphenylphosphine sulfide, which has a LogP around 5.5 [2]. This quantifiable difference in lipophilicity directly impacts its behavior in reversed-phase chromatography and its solubility profile in various organic solvents.

Lipophilicity
Cross-study comparable
XLogP3-AA = 4.2
Triphenylphosphine sulfide ≈ 5.5
Moderate hydrophobicity enables distinct RP-chromatography separation.
Computed value; experimental LogP may vary.
Physicochemical Properties Chromatography Method Development

Physical State and Air Stability Advantage

Phosphine sulfides, including methyldiphenylphosphine sulfide, are described as 'typically colorless, air-stable solids' [1]. This is in direct contrast to its parent compound, methyldiphenylphosphine (PMePh2), which is a viscous, air-sensitive liquid [2]. This physical state and enhanced stability provide a significant practical advantage.

Air Stability
Class-level
Solid, air-stable
Parent phosphine: liquid, air-sensitive
Simplifies handling without inert-atmosphere requirements.
Qualitative ambient-stability observation.
Handling and Storage Air-Sensitive Chemistry Precursor Synthesis

Soft Donor Ligand Character vs. Phosphine Oxides

Phosphine sulfides function as 'softer' ligands compared to their phosphine oxide counterparts, exhibiting a lower ligand field strength [1]. This is evidenced by their preference for forming stable complexes with 'Class b' (soft) transition metals like palladium(II) and gold(I), whereas analogous phosphine oxides tend to form octahedral complexes with harder metal ions [1].

Ligand Character
Class-level
Soft donor (P=S); lower ligand field strength
Oxide analog: hard donor
Preferential binding to Pd(II), Au(I) observed.
Coordination studies with analogous bidentate ligands.
Coordination Chemistry Ligand Design Catalysis

Application Scenarios Based on Differentiated Evidence


Controlled Sulfur Transfer in Sensitive Syntheses

In synthetic sequences requiring a sulfur transfer agent with a moderate and controlled thermodynamic driving force, methyldiphenylphosphine sulfide is a superior choice over more basic analogs. Its intermediate heat of formation (-23.8 kcal/mol) [1] allows for effective sulfur transfer while mitigating the risk of thermal runaway or side reactions associated with more exothermic agents like trimethylphosphine sulfide (-27.1 kcal/mol) [1]. This is particularly relevant in scale-up processes or when working with heat-labile substrates.

Air-Stable Precursor to Methyldiphenylphosphine

Methyldiphenylphosphine sulfide's nature as an air-stable solid [1] makes it an ideal storage and handling form for generating the highly air-sensitive methyldiphenylphosphine liquid [2] in situ. This procurement strategy eliminates the logistical and safety challenges associated with storing and dispensing the pyrophoric parent phosphine, providing researchers with a safe, convenient, and readily available source of the active ligand for catalysis.

Ligand for Soft Transition Metals in Catalysis

For applications involving soft transition metals like palladium(II) or gold(I), methyldiphenylphosphine sulfide is a more appropriate ligand than its oxide analog. Its 'soft' donor character, a property of the P=S moiety [1], ensures stronger and more selective binding to these metals, potentially leading to enhanced catalyst stability and altered reactivity compared to the harder phosphine oxide ligands. This is a key consideration in the design of new catalytic systems for cross-coupling or cycloisomerization reactions.

Distinct Building Block for Chromatographic Purification

When used as a building block or intermediate in the synthesis of more complex molecules, the specific LogP of methyldiphenylphosphine sulfide (4.2) [1] offers a practical advantage in purification. Its distinct hydrophobicity compared to other phosphine chalcogenides (e.g., triphenylphosphine sulfide LogP ~5.5) [2] allows for more predictable and efficient separation by standard reverse-phase chromatography, streamlining the purification process and improving overall synthetic yields.

Application
Selection Property
Validation Focus
Controlled sulfur transfer reactions
Moderate exothermicity profile
Thermal control in scale-up or sensitive substrates
Air-stable precursor for methyldiphenylphosphine
Solid, air-stable form
Safe handling and in situ generation of parent phosphine
Ligand for soft transition metal catalysis
Soft P=S donor character
Coordination behavior with Pd(II), Au(I) systems
Building block with distinct hydrophobicity
Moderate lipophilicity (lower than triphenyl analog)
Reverse-phase chromatographic separation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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